2,3-Dichlorooctafluorobutane

Description

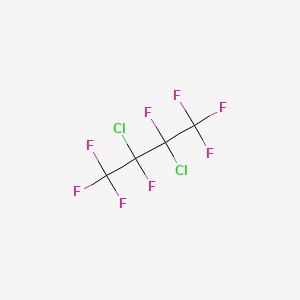

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANZHXWGZWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870512 | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-20-4 | |

| Record name | 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 355-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorooctafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorooctafluorobutane (CAS Number 355-20-4)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 2,3-Dichlorooctafluorobutane

This compound is a halogenated organic compound. At room temperature, it is a colorless liquid. Its high degree of fluorination contributes to its stability and low reactivity.[1] It is primarily utilized in specialized industrial applications, including as a refrigerant and a chemical intermediate.[1] As a halogenated hydrocarbon, its environmental impact, particularly concerning ozone depletion and atmospheric persistence, is a significant consideration.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4Cl2F8 | [1] |

| Molecular Weight | 270.94 g/mol | |

| CAS Number | 355-20-4 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 63 °C | |

| Melting Point | -68 °C | |

| Density | 1.719 g/cm³ | |

| Refractive Index | 1.313 |

Safety and Handling Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this substance. Work should be conducted in a well-ventilated area.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing fumes/mist/vapors/spray. |

| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling. |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not publicly available. Therefore, a general, representative protocol for the determination of a boiling point is provided below. Additionally, a synthesis protocol for a structurally similar compound, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, is detailed to illustrate a potential synthetic route.

Determination of Boiling Point (Representative Protocol)

Objective: To determine the boiling point of a liquid organic compound using the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with heat-resistant oil to a level above the side arm.

-

The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring even heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthesis of a Structurally Related Compound: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

The following is a detailed experimental protocol for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, which provides a plausible model for the synthesis of this compound via the chlorination of a corresponding perfluorobutene.

Reaction: (Z)-1,1,1,4,4,4-hexafluoro-2-butene + Cl₂ → 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane

Materials:

-

(Z)-1,1,1,4,4,4-hexafluoro-2-butene (starting material)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Zeolite catalyst

-

SUS reaction tube

-

Furnace

-

Gas flow controllers

-

Abatement tower

-

Collection vessel

Procedure:

-

A zeolite catalyst is placed in a SUS reaction tube.

-

The catalyst is dried at 500°C for 3 hours under a nitrogen atmosphere.

-

The temperature of the reactor is then reduced to the desired reaction temperature (e.g., 100°C or 200°C).[2]

-

Chlorine gas, diluted with nitrogen, is passed through the reaction tube. The concentration of chlorine is gradually increased until a 100% chlorine atmosphere is achieved to treat the catalyst.[2]

-

(Z)-1,1,1,4,4,4-hexafluoro-2-butene is then introduced into the reaction tube at a controlled flow rate. The molar ratio of Cl₂ to the alkene is maintained at 2.[2]

-

The reaction is carried out as a continuous gas-phase process.[2]

-

After one hour from the start of the reaction, the product stream is passed through an abatement tower and the distillate is collected.[2]

-

The collected product is then analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[2]

Spectroscopic Analysis

Specific spectroscopic data (Infrared and Mass Spectra) for this compound are not available in the public domain. General protocols for obtaining these spectra are provided below.

Infrared (IR) Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum of a liquid sample to identify its functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Sample of this compound

-

Pipette

Procedure:

-

Ensure the FTIR spectrometer is calibrated and a background spectrum has been run.

-

Place a drop of the liquid sample onto one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS) (General Protocol)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

Sample of this compound dissolved in a suitable solvent

Procedure:

-

A dilute solution of the sample is prepared in a volatile solvent.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

The separated compound enters the mass spectrometer.

-

In the ion source, the molecules are ionized, typically by electron impact (EI).

-

The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.

Visualizations

As no information on biological signaling pathways for this compound is available, the following diagrams illustrate a representative experimental workflow for the synthesis of a related compound and a logical diagram of the potential environmental fate of short-chain chlorofluorocarbons.

Caption: Experimental workflow for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.

Caption: Potential environmental fate and ozone depletion pathway for a short-chain chlorofluorocarbon.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichlorooctafluorobutane (CAS No. 355-20-4). The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this halogenated organic compound in their work. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and includes visualizations to illustrate analytical workflows.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its high degree of fluorination contributes to its chemical stability.[1] The following table summarizes the key physicochemical properties that have been identified for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₂F₈ | [1] |

| Molecular Weight | 270.936 g/mol | [2] |

| Density | 1.719 g/cm³ | [2] |

| Boiling Point | 63 °C | [2] |

| Melting Point | -68 °C | [2] |

| Refractive Index | 1.313 | [2] |

| LogP | 3.92020 | [2] |

| Water Solubility | Insoluble | [1][2] |

| Organic Solvent Solubility | Soluble | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public literature. However, standard methodologies for similar halogenated and fluorinated organic compounds can be readily applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:

-

Simple Distillation: A standard and accurate method for determining the boiling point of a purified liquid.[3] The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[3]

-

Thiele Tube Method: This microscale method is suitable for small sample volumes.[4][5] The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing heating oil.[4][5] The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary.[4][5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

-

Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. This method is capable of high precision.

-

Hydrometer Method: While less precise, a hydrometer can provide a quick measurement of density. The hydrometer is floated in the liquid, and the density is read from the calibrated scale at the point where the liquid surface meets the stem.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. A general protocol for the analysis of halogenated hydrocarbons like this compound would involve the following steps:

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their different affinities for the stationary phase coating the column.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).[1] For quantitative ¹⁹F NMR, an internal standard may be added.[6]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹⁹F NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the fluorine environments within the molecule.

Synthesis and Purification

-

Distillation: Fractional distillation is a common method for purifying liquids with different boiling points.[7] Given the boiling point of this compound, this would be a suitable method to separate it from reactants and byproducts.[2]

-

Chromatography: Column chromatography using a non-polar stationary phase (e.g., silica gel) and a non-polar eluent could be employed for high-purity isolation.

Visualizations

Experimental Workflow for Physicochemical Analysis

The following diagram illustrates a general workflow for the physicochemical analysis of a liquid organic compound such as this compound.

Caption: General workflow for the physicochemical analysis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no information available in the public domain regarding specific signaling pathways or biological interaction mechanisms involving this compound. Its primary applications appear to be in industrial and chemical synthesis contexts.[1] Further research would be required to elucidate any potential biological activity.

References

- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. US4934149A - Method of reducing chlorofluorocarbon refrigerant emissons to the atmosphere - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and isomeric forms of 2,3-dichlorooctafluorobutane (C₄Cl₂F₈). Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of stereochemistry, analogies to related halogenated alkanes, and theoretical frameworks to present a comprehensive overview. The focus is on the structural isomers, with a particular emphasis on the stereoisomers arising from the two chiral centers in the molecule. This document is intended to serve as a foundational resource for researchers and professionals working with per- and polyfluoroalkyl substances (PFAS) and related chiral molecules.

Molecular Structure

This compound is a halogenated alkane with a four-carbon backbone. The molecular formula is C₄Cl₂F₈, and the IUPAC name is 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane. The key structural feature is the presence of two chlorine atoms and eight fluorine atoms attached to the butane chain. The chlorine atoms are located on the second and third carbon atoms, which are the chiral centers of the molecule.

The molecular weight of this compound is 270.936 g/mol .[1] The presence of a high degree of fluorination is expected to impart significant chemical and thermal stability to the molecule.

Isomerism in this compound

The presence of two chiral centers at the C2 and C3 positions of the butane chain gives rise to stereoisomerism. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ. In the case of this compound, with n=2, a maximum of four stereoisomers would be expected. However, due to the symmetrical nature of the substitution on the C2 and C3 carbons (both are bonded to a chlorine atom, a fluorine atom, a trifluoromethyl group, and the other chiral carbon), the possibility of a meso compound arises.

The stereoisomers of this compound are:

-

(2R, 3R)-2,3-dichlorooctafluorobutane and (2S, 3S)-2,3-dichlorooctafluorobutane : This pair of enantiomers are non-superimposable mirror images of each other. They are expected to have identical physical properties (boiling point, melting point, density) but will rotate plane-polarized light in equal and opposite directions.

-

(2R, 3S)-2,3-dichlorooctafluorobutane : This is a meso compound. It possesses a plane of symmetry and is therefore achiral and will not be optically active. The (2S, 3R) configuration is identical to the (2R, 3S) configuration. Diastereomers, which are stereoisomers that are not mirror images of each other, exist between the meso form and either of the enantiomers. The meso isomer is expected to have different physical properties from the enantiomeric pair.

Physical and Chemical Properties

| Property | Value | Units | Source |

| Boiling Point | 336 | K | NIST WebBook[2] |

Predicted Properties of Isomers:

While quantitative data is lacking, qualitative predictions can be made based on the properties of similar halogenated alkanes.

| Isomer | Predicted Boiling Point Trend | Predicted Polarity Trend |

| (2R, 3R) / (2S, 3S) pair | Likely very similar | Higher dipole moment |

| (2R, 3S) meso | May differ slightly from the enantiomers | Lower or zero dipole moment due to symmetry |

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of this compound isomers are not explicitly documented in readily available sources. However, a general workflow can be proposed based on standard organic chemistry techniques and methods used for related fluorinated compounds.

4.1. Synthesis

A plausible synthetic route could involve the chlorination of an octafluorobutene precursor. For example, the free-radical or catalytic chlorination of octafluoro-2-butene (CF₃CF=CFCF₃) would be a direct approach. The stereochemical outcome of this reaction would likely result in a mixture of the diastereomers.

4.2. Separation of Isomers

The separation of the enantiomeric pair from the meso compound could be achieved using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as their different polarities and shapes should lead to different retention times. The resolution of the enantiomeric pair would require a chiral stationary phase in either GC or HPLC.

4.3. Characterization

The structural elucidation of the separated isomers would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR would be crucial for confirming the structure and stereochemistry. The symmetry of the meso compound should result in a simpler spectrum compared to the enantiomers.

-

Vibrational Spectroscopy (IR and Raman): These techniques would provide information about the characteristic vibrational modes of the C-F and C-Cl bonds.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight and analyze fragmentation patterns.

-

Optical Rotation: A polarimeter would be used to measure the specific rotation of the enantiomers, while the meso compound would show no optical activity.

Conclusion

This compound is a chiral molecule with a pair of enantiomers and a meso diastereomer. While direct experimental data on the properties and synthesis of its isomers are scarce, this guide provides a robust theoretical framework for understanding its molecular structure and isomerism. The outlined general experimental workflow offers a strategic approach for the synthesis, separation, and characterization of these compounds. Further computational and experimental studies are warranted to fully elucidate the properties of the individual stereoisomers of this compound, which could be of interest in the fields of materials science and as chiral building blocks in pharmaceutical development.

References

Spectroscopic Profile of 2,3-Dichlorooctafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,3-Dichlorooctafluorobutane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related halogenated alkanes. The content herein is intended to serve as a foundational reference for researchers, scientists, and professionals engaged in the synthesis, characterization, and application of fluorinated and chlorinated compounds.

This document details the expected characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables for clarity, detailed experimental protocols for acquiring such data, and a workflow visualization to guide the analytical process.

Spectroscopic Data Summary

The following tables summarize the predicted key quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| ¹⁹F | -110 to -120 | Multiplet | JFF, JFC |

| ¹⁹F | -130 to -140 | Multiplet | JFF, JFC |

| ¹³C | 115 to 125 | Triplet of triplets | JCF |

| ¹³C | 70 to 80 | Multiplet | JCF, JCC |

Table 2: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1100 - 1350 | C-F Stretch | Fluoroalkane |

| 650 - 850 | C-Cl Stretch | Chloroalkane |

Table 3: Predicted Key Mass Spectrometry (MS) Fragments

| m/z Ratio | Proposed Fragment Ion | Notes |

| [M]+ | [C₄Cl₂F₈]+ | Molecular ion peak, likely low in abundance. Isotopic pattern for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio) would be expected. |

| [M-Cl]+ | [C₄ClF₈]+ | Loss of a chlorine atom. |

| [M-F]+ | [C₄Cl₂F₇]+ | Loss of a fluorine atom. |

| [C₂ClF₄]+ | Cleavage of the C-C bond. | A common fragmentation pathway for similar structures. |

| [CF₂Cl]+ | Characteristic fragment of chlorofluorocarbons. | |

| [CF₃]+ | A common and stable fluorinated fragment. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for halogenated alkanes and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-fluorine framework of this compound, including the number and connectivity of unique fluorine and carbon atoms.

Protocol:

-

Sample Preparation: A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A reference standard, such as trifluorotoluene for ¹⁹F NMR or tetramethylsilane (TMS) for ¹³C NMR, may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

Data Acquisition:

-

¹⁹F NMR: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Key parameters include a spectral width appropriate for fluorinated compounds, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

-

¹³C NMR: A standard one-dimensional ¹³C{¹H} NMR spectrum is acquired. Due to the presence of fluorine, C-F couplings will be observed. A longer relaxation delay may be necessary for quaternary carbons.

-

2D NMR (optional): For unambiguous assignments, two-dimensional correlation experiments such as ¹⁹F-¹³C HSQC or HMBC can be performed to establish direct and long-range C-F connectivities.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C-F and C-Cl bonds within this compound.

Protocol:

-

Sample Preparation:

-

Liquid Sample: A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gas Phase: For volatile samples, the spectrum can be acquired in a gas cell. The cell is first evacuated and then filled with the sample vapor to an appropriate pressure.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or air) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition.

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction of a pure compound. For direct analysis, a volatile sample can be introduced via a heated inlet.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The presence of chlorine and bromine isotopes leads to characteristic isotopic patterns in the mass spectrum.[3][4][5] For a molecule with two chlorine atoms, peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1 are expected for the molecular ion cluster.[4]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized halogenated compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹⁹F NMR Spectrum of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dichlorooctafluorobutane (C₄Cl₂F₈). Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a detailed analysis based on established principles of ¹⁹F NMR spectroscopy, including predicted chemical shifts, coupling constants, and spectral patterns. It also includes a generalized experimental protocol for acquiring such data and a visualization of the expected spin-spin coupling network.

Introduction to ¹⁹F NMR Spectroscopy in Fluorinated Compounds

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, offering a wide spectral dispersion that often allows for the detailed analysis of complex fluorine-containing molecules.

For this compound, the presence of two chiral centers at the C2 and C3 positions results in diastereomers (the meso and the dl-pair), which are expected to be distinguishable by ¹⁹F NMR spectroscopy due to the different spatial arrangements of the fluorine atoms. The following analysis considers a generic diastereomer.

Predicted ¹⁹F NMR Spectral Data

The structure of this compound (CF₃-CFCl-CFCl-CF₃) suggests two distinct fluorine environments: the trifluoromethyl (-CF₃) groups and the single fluorine atoms on the chlorinated carbons (-CFCl). This would lead to two primary signals in the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities for this compound

| Fluorine Group | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Doublet of doublets |

| -CFCl | -130 to -150 | Quartet of quartets |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent, temperature, and the specific diastereomer.

Table 2: Predicted ¹⁹F-¹⁹F Coupling Constants (J) for this compound

| Coupling Nuclei | Coupling Type | Predicted Coupling Constant (Hz) |

| ³J(F,F) | Vicinal (-CF-CF₃) | 5 - 15 |

| ⁴J(F,F) | Long-range (-CF-CF-CF₃) | 1 - 5 |

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹⁹F NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Add an internal standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended. The probe should be tuned to the ¹⁹F frequency (e.g., approximately 376 MHz on a 400 MHz spectrometer).

3. Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1D ¹⁹F Spectrum:

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -50 to -180 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to ensure adequate relaxation of the fluorine nuclei.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

-

-

Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, a proton-decoupled experiment should be performed.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or an external reference.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

Spin-Spin Coupling Pathway

The ¹⁹F NMR spectrum of this compound will be characterized by homonuclear (¹⁹F-¹⁹F) spin-spin coupling. The primary couplings expected are:

-

Vicinal Coupling (³JFF): Coupling between the fluorine atom on a chlorinated carbon (-CFCl) and the fluorine atoms of the adjacent trifluoromethyl group (-CF₃). This will split the -CF₃ signal into a doublet and contribute to the splitting of the -CFCl signal.

-

Long-Range Coupling (⁴JFF): Weaker coupling may be observed between the fluorine atom on one chlorinated carbon and the trifluoromethyl group at the other end of the butane chain.

The logical relationship of these couplings can be visualized as follows:

Caption: Predicted spin-spin coupling in this compound.

Conclusion

This technical guide provides a foundational understanding of the expected ¹⁹F NMR spectrum of this compound for researchers and professionals in drug development and chemical sciences. While experimental data is not currently available, the principles of ¹⁹F NMR spectroscopy allow for a robust prediction of the spectral characteristics. The detailed experimental protocol provided herein offers a clear workflow for the acquisition of high-quality ¹⁹F NMR data for this and similar fluorinated compounds. The visualization of the spin-spin coupling network further aids in the interpretation of the complex splitting patterns that are anticipated in the spectrum. The differentiation of diastereomers would likely manifest as separate sets of signals for each stereoisomer, further highlighting the utility of ¹⁹F NMR in stereochemical analysis.

An In-depth Technical Guide to the Stability and Reactivity of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2,3-Dichlorooctafluorobutane (CFC-318mbb), a fully halogenated chlorofluorocarbon. Due to the limited availability of data for this specific compound, this guide also incorporates information from structurally related perfluorinated and chlorofluorinated alkanes to provide a broader understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its physical properties are summarized in the table below. The strong carbon-fluorine and carbon-chlorine bonds contribute to its relatively high density and low reactivity under normal conditions.

| Property | Value | Source |

| CAS Number | 355-20-4 | [1][2] |

| Molecular Formula | C4Cl2F8 | [1] |

| Molecular Weight | 270.93 g/mol | |

| Appearance | Colorless Liquid | [2][3] |

| Melting Point | -68 °C | [2][3] |

| Boiling Point | 62-63 °C | [2][3] |

| Odor | No information available | [2][3] |

Stability

Thermal Stability

The expected thermal decomposition pathway would involve the homolytic cleavage of the C-C and C-Cl bonds, which are generally weaker than the C-F bond. This would lead to the formation of various smaller halogenated radical species.

Photochemical Stability

Chlorofluorocarbons are known to be susceptible to photochemical decomposition in the stratosphere, where they are exposed to high-energy UV radiation. This process leads to the cleavage of C-Cl bonds, generating chlorine radicals that catalytically destroy ozone. While specific data for this compound is unavailable, it is expected to exhibit similar behavior.

Reactivity

Incompatible Materials

The Safety Data Sheet for this compound lists several classes of incompatible materials[1]. Contact with these substances should be avoided to prevent vigorous or explosive reactions.

| Incompatible Materials | Potential Hazards |

| Alkali Metals | Can react vigorously or explosively. |

| Finely Divided Metals (Al, Mg, Zn) | May lead to violent reactions, especially under heat. |

| Strong Acids | Potential for vigorous reaction or decomposition. |

| Strong Bases | May cause decomposition. |

| Strong Oxidizing Agents | Potential for vigorous reaction. |

Reactivity with Metals

The reactivity of halogenated hydrocarbons with finely divided metals, particularly aluminum, is a significant concern. The protective oxide layer on aluminum can be compromised, leading to a vigorous exothermic reaction[6][7]. This reaction can generate metal halides and other decomposition products.

Reactivity with Nucleophiles

Halogenoalkanes are known to undergo nucleophilic substitution reactions[8][9][10]. The carbon atoms bonded to the chlorine atoms in this compound are electrophilic and can be attacked by nucleophiles. The reactivity will depend on the strength of the nucleophile and the reaction conditions[10][11]. Strong nucleophiles are expected to displace the chloride ions.

Hydrolysis

While specific data on the hydrolysis of this compound is not available, fully halogenated alkanes are generally resistant to hydrolysis under normal conditions. At elevated temperatures or in the presence of catalysts, hydrolysis may occur, leading to the formation of hydrogen halides and other oxygenated products. Studies on other chlorofluorocarbons suggest that hydrolysis can be slow[12].

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, standardized methods for assessing the stability and reactivity of halogenated hydrocarbons can be adapted.

Thermal Stability Assessment

Objective: To determine the thermal decomposition temperature of this compound.

Methodology (based on methods for similar compounds):

-

A small, known quantity of this compound is placed in a sealed, inert container (e.g., a stainless steel autoclave).

-

The container is heated at a controlled rate in a furnace or a thermogravimetric analyzer (TGA).

-

The pressure inside the container is monitored continuously. A significant increase in pressure indicates decomposition.

-

Alternatively, the decomposition can be monitored by analyzing the gas phase at different temperatures using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the decomposition products[13].

-

The onset temperature of decomposition is determined as the temperature at which a significant pressure rise or the appearance of decomposition products is observed.

Reactivity with Metals

Objective: To assess the reactivity of this compound with finely divided metals.

Methodology:

-

A small amount of a finely divided metal (e.g., aluminum powder) is placed in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

An inert solvent may be added.

-

A controlled amount of this compound is added to the vessel.

-

The mixture is stirred, and the temperature is monitored for any exothermic reaction.

-

The reaction can be initiated by gentle heating if no immediate reaction is observed.

-

The reaction products can be analyzed using techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) to identify the products of the reaction.

Conclusion

This compound is a chemically stable compound under normal conditions. However, it poses significant reactivity hazards when in contact with alkali metals, finely divided metals, strong acids, strong bases, and strong oxidizing agents. At elevated temperatures, it is expected to decompose into smaller, potentially hazardous halogenated compounds. Due to the limited specific data on this compound, caution should be exercised, and its handling should be guided by the information available for structurally similar chlorofluorocarbons. Further research is needed to fully characterize its thermal decomposition products and reaction kinetics.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The reaction of aluminium and copper(II) sulfate | Class experiment | RSC Education [edu.rsc.org]

- 7. flinnsci.com [flinnsci.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,3-Dichlorooctafluorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2,3-dichlorooctafluorobutane, a halogenated hydrocarbon. Due to a lack of specific publicly available quantitative data, this document provides a framework for researchers to determine its solubility in various organic solvents. It outlines the general principles of solubility for fluorinated compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a practical resource for scientists working with this and similar compounds.

Introduction: Understanding the Solubility of Halogenated Hydrocarbons

The solubility of a compound is a critical physicochemical property, influencing its application in chemical synthesis, formulation, and biological systems. For halogenated hydrocarbons like this compound, solubility is governed by the principle of "like dissolves like."[1][2] The presence of both chlorine and fluorine atoms imparts a degree of polarity to the molecule, while the carbon backbone remains nonpolar.[3] Consequently, this compound is expected to be largely insoluble in polar solvents like water but exhibit greater solubility in organic solvents with similar, low-polarity characteristics.[1][3]

The extent of its solubility in a given organic solvent will depend on the balance of intermolecular forces, including London dispersion forces and dipole-dipole interactions, between the solute and solvent molecules.[2] As a general trend for halogenated hydrocarbons, increasing the carbon chain length decreases solubility in polar solvents.

Predicting Solubility

While experimental determination is essential for precise data, initial predictions can be made based on the properties of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is anticipated due to the prevalence of London dispersion forces, which are the primary intermolecular interactions for both the solute and the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Moderate to good solubility is likely. The polarity of this compound will allow for favorable dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is expected compared to nonpolar and polar aprotic solvents. The strong hydrogen bonding network of protic solvents may be disrupted by the introduction of the non-hydrogen-bonding solute, making solvation less favorable.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Nonpolar | |||||

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Polar Aprotic | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Polar Protic | |||||

| Ethanol | C₂H₅OH | 4.3 | |||

| Methanol | CH₃OH | 5.1 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires systematic experimental procedures. Below are detailed methodologies for both qualitative and quantitative assessments.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.[4][5]

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a range of solvents at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, dichloromethane, ethanol, methanol)

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 0.1 mL of this compound to a clean, dry test tube.[4]

-

Add 3 mL of the selected organic solvent to the test tube.[4]

-

Stopper the test tube and shake it vigorously for 60 seconds using a vortex mixer.[6]

-

Allow the mixture to stand and observe.

-

Record the observation as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The mixture is cloudy, or some undissolved droplets of the solute are visible.

-

Insoluble: Two distinct layers are present, or the solute remains as a separate phase.[7]

-

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Glass flasks or vials with airtight seals

-

A constant temperature water bath or incubator with shaking capabilities

-

Analytical balance

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy).[9]

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume or mass of the chosen organic solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a shaker bath set to a constant temperature and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

-

After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for several hours to allow the undissolved solute to separate from the solution.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with a known volume of the pure solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-ECD, GC-MS, or NMR) to determine the concentration of this compound.[9]

-

Calculate the solubility based on the measured concentration and the dilution factor. It is advisable to repeat the measurement to ensure reproducibility.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive solubility study for a compound like this compound.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the theoretical background and practical methodologies for its determination. Based on the principles of intermolecular forces, it is predicted to be most soluble in nonpolar organic solvents and progressively less soluble in more polar environments. The detailed experimental protocols and the logical workflow presented herein offer a comprehensive framework for researchers to generate reliable quantitative solubility data, which is essential for the effective application of this compound in research and development.

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. education.com [education.com]

- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. pubs.acs.org [pubs.acs.org]

historical synthesis methods of 2,3-Dichlorooctafluorobutane

An In-depth Technical Guide to the Historical Synthesis of 2,3-Dichlorooctafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthesis methods for this compound (C₄Cl₂F₈). This perhalogenated compound is of interest for various specialized applications, and understanding its synthesis is crucial for researchers in fluorine chemistry and materials science. This document details the evolution of its preparation, from earlier multi-step routes to more direct and efficient modern methods.

Historical Context and Early Synthetic Approaches

Historically, the synthesis of this compound was challenging, often involving multi-step reactions that resulted in low overall yields, reportedly around 65%.[1] These early methods were frequently plagued by the formation of multiple by-products, which complicated the purification and separation processes.[1] One of the starting materials for these less efficient routes was chlorotrifluoroethylene (CTFE). The thermal dimerization of CTFE is known to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, a cyclic isomer of the target molecule.[2] While not a direct synthesis of this compound, this reaction highlights the utility of C₂ building blocks in the construction of larger perhalogenated structures. It is plausible that early attempts at synthesizing the linear C₄ backbone involved modifications of such dimerization and ring-opening strategies, or telomerization reactions, which were common for producing perhalogenated compounds.

Modern Synthesis: Liquid-Phase Photochlorination of Perfluoro-2-butene

A significant advancement in the synthesis of this compound is the direct liquid-phase photochlorination of perfluoro-2-butene. This method offers a more streamlined and efficient route to the target compound, with high yields and simpler process conditions.[1] The reaction proceeds by the direct addition of chlorine across the double bond of perfluoro-2-butene under photochemical activation.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported examples of the liquid-phase photochlorination of perfluoro-2-butene to produce this compound.[1]

| Parameter | Example 1 | Example 2 | Example 3 |

| Perfluoro-2-butene (mol) | 2000 | 2000 | 2000 |

| Chlorine Gas (mol) | 2000 | 3000 | 4000 |

| Light Source Power (kW) | 1 | 2 | 3 |

| Wavelength (nm) | 400 | 315 | 250 |

| Reaction Temperature (°C) | -10 | 0 | 10 |

| Reaction Pressure (kPa) | 20 | 60 | 100 |

| Product Yield (mol) | 1992 | 1996 | 1974 |

| Yield (%) | 99.6 | 99.8 | 98.7 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via liquid-phase photochlorination, based on published examples.[1]

General Procedure:

Perfluoro-2-butene is charged into a suitable reaction vessel equipped with a light source irradiation port. Under irradiation from a light source, chlorine gas is continuously introduced into the reactor. The reaction temperature and pressure are carefully controlled. Upon completion of the reaction, the crude product is discharged, washed with an alkaline solution, dried, and purified by rectification to yield this compound.

Example 1 Protocol:

-

Charge 2000 mol of perfluoro-2-butene into a 500L enamel reactor equipped with a light source irradiation port.

-

Irradiate the reactor with a 1 kW light source with a wavelength of 400 nm.

-

Continuously feed 2000 mol of chlorine gas into the reactor.

-

Maintain the reaction temperature at -10°C and the reaction pressure at 20 kPa.

-

After the reaction is complete, discharge the material.

-

Wash the product with an alkali solution, followed by drying.

-

Purify the final product by rectification to obtain 1992 mol of this compound (99.6% yield).

Example 2 Protocol:

-

Charge 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower with a light source irradiation port.

-

Irradiate the reactor with a 2 kW light source with a wavelength of 315 nm.

-

Continuously introduce 3000 mol of chlorine gas into the reactor.

-

Control the reaction temperature at 0°C and the pressure at 60 kPa.

-

Upon completion, the material is discharged, washed with alkali, dried, and purified by rectification to yield 1996 mol of this compound (99.8% yield).

Example 3 Protocol:

-

Place 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower equipped with a light source irradiation port.

-

Under the irradiation of a 3 kW light source with a wavelength of 250 nm, continuously introduce 4000 mol of chlorine gas.

-

Maintain the reaction temperature at 10°C and the pressure at 100 kPa.

-

After the reaction is complete, the product is worked up by alkali washing, drying, and purification by rectification to give 1974 mol of this compound (98.7% yield).

Visualizations

The following diagrams illustrate the key synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound via photochlorination.

Caption: General workflow for the synthesis and purification.

References

Methodological & Application

Synthesis of 2,3-Dichlorooctafluorobutane from Perfluoro-2-butene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichlorooctafluorobutane from perfluoro-2-butene. The primary method described is the free-radical addition of chlorine, a robust and well-established reaction for the halogenation of perfluoroalkenes. This synthesis is of significant interest as the resulting this compound can serve as a valuable building block in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications. The protocol herein is based on established methodologies for the photochemical chlorination of fluorinated olefins.

Introduction

Perfluorinated compounds are of immense importance in medicinal chemistry and materials science due to their unique properties, including high thermal stability, chemical inertness, and lipophilicity. The introduction of chlorine atoms into a perfluorinated backbone, as in this compound, provides reactive handles for further chemical transformations, enabling the synthesis of a diverse range of complex molecules. The synthesis from perfluoro-2-butene proceeds via a free-radical chain mechanism initiated by the photolytic cleavage of molecular chlorine.

Reaction and Mechanism

The overall reaction involves the addition of a molecule of chlorine across the double bond of perfluoro-2-butene:

CF₃CF=CFCF₃ + Cl₂ → CF₃CFClCFClCF₃

The reaction proceeds through a standard free-radical chain mechanism, which can be broken down into three key stages:

-

Initiation: Ultraviolet (UV) light provides the energy to homolytically cleave the Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•).

-

Propagation: A chlorine radical attacks the electron-rich double bond of perfluoro-2-butene to form a stable β-chloro-perfluorobutyl radical. This radical then reacts with another molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two perfluorocarbon radicals, or a chlorine radical and a perfluorocarbon radical.

Experimental Protocol

This protocol is adapted from the general procedures for the photochemical addition of halogens to fluoro-olefins.

Materials and Equipment:

-

Perfluoro-2-butene (can be a mixture of cis- and trans-isomers)

-

Chlorine gas (Cl₂)

-

A suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives should be considered)

-

Quartz reaction vessel

-

UV lamp (mercury arc lamp is suitable)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature condenser (e.g., dry ice/acetone)

-

Apparatus for fractional distillation

-

Standard laboratory glassware

-

Appropriate personal protective equipment (fume hood, safety glasses, gloves)

Procedure:

-

Reaction Setup: Assemble the quartz reaction vessel equipped with a magnetic stir bar, a gas inlet tube, and a low-temperature condenser in a well-ventilated fume hood. The use of a quartz vessel is crucial as it is transparent to the UV radiation required to initiate the reaction.

-

Charging the Reactor: Introduce the perfluoro-2-butene into the reaction vessel. If it is a gas at room temperature, it can be condensed into the cooled vessel.

-

Initiation of Reaction: Begin stirring the perfluoro-2-butene and start the UV irradiation.

-

Addition of Chlorine: Slowly bubble chlorine gas through the stirred solution via the gas inlet tube. The rate of chlorine addition should be carefully controlled. An excess of chlorine can lead to the formation of polychlorinated byproducts. The reaction is typically exothermic, and the temperature should be monitored and controlled if necessary, although many photochemical additions of this type are performed at or below room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas. The reaction is generally allowed to proceed for several hours to ensure complete conversion.

-

Work-up and Purification: Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp. Any unreacted chlorine and perfluoro-2-butene can be removed by purging with an inert gas (e.g., nitrogen) and passing the effluent through a scrubber containing a solution of sodium thiosulfate to neutralize any excess chlorine. The crude product is then purified by fractional distillation to isolate the this compound.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Perfluoro-2-butene | C₄F₈ | 200.03 | ~1-2 |

| This compound | C₄Cl₂F₈ | 270.94 | Estimated 70-75 |

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Application Notes and Protocols for Liquid-Phase Photochlorination of Perfluorobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and chlorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Perfluorinated and chlorinated compounds often exhibit increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] This document provides detailed application notes and protocols for the liquid-phase photochlorination of perfluorobutene, a process that yields dichlorooctafluorobutane. This product serves as a valuable fluorinated building block for the synthesis of novel therapeutic agents.[2][3]

The photochlorination of alkenes proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of molecular chlorine upon exposure to ultraviolet (UV) light.[4] This method is particularly suitable for the chlorination of perfluoroalkenes, as the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the double bond.

Reaction and Mechanism

The overall reaction involves the addition of chlorine across the double bond of perfluorobutene to form dichlorooctafluorobutane. The reaction is initiated by UV light, which provides the energy to break the Cl-Cl bond, generating highly reactive chlorine radicals.

Reaction Scheme:

CF₃-CF=CF-CF₃ + Cl₂ --(UV light)--> CF₃-CFCl-CFCl-CF₃

(Perfluoro-2-butene + Chlorine --(UV light)--> 2,3-Dichlorooctafluorobutane)

The reaction proceeds through a standard free-radical chain mechanism:

-

Initiation: UV light initiates the homolytic cleavage of a chlorine molecule into two chlorine radicals.

-

Propagation:

-

A chlorine radical adds to the perfluorobutene double bond, forming a chloro-perfluorobutyl radical intermediate.

-

This radical intermediate then reacts with a molecule of chlorine to yield the dichlorooctafluorobutane product and a new chlorine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Data Presentation

The following tables summarize typical, illustrative data for the liquid-phase photochlorination of perfluoro-2-butene. Note: Actual results may vary depending on the specific experimental conditions and equipment used.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Reactant | Perfluoro-2-butene (cis/trans mixture) |

| Reagent | Chlorine (gas) |

| Solvent | Carbon tetrachloride (CCl₄) or Perfluorohexane |

| Light Source | Medium-pressure mercury vapor lamp (e.g., 450W)[5] |

| Wavelength | Broad UV spectrum |

| Temperature | 10-20 °C |

| Reaction Time | 4-8 hours |

| Molar Ratio (Perfluorobutene:Cl₂) | 1 : 1.1 |

| Illustrative Yield | 85-95% |

Table 2: Illustrative Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative) |

| ¹⁹F NMR (CFCl₃ ref.) | Multiplets in the range of -70 to -150 ppm, corresponding to the different fluorine environments in the molecule. |

| ¹³C NMR | Signals corresponding to the CF₃ and CFCl carbons. |

| Infrared (IR) | Strong C-F stretching bands (around 1100-1300 cm⁻¹). C-Cl stretching bands (around 650-850 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern showing loss of Cl and CF₃ groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable. |

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Photochlorination of Perfluoro-2-butene

Materials:

-

Perfluoro-2-butene

-

Chlorine gas

-

Anhydrous inert solvent (e.g., carbon tetrachloride or perfluorohexane)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a gas inlet, a condenser, and a magnetic stirrer.[5][6]

Procedure:

-

Reactor Setup: Assemble the photochemical reactor in a well-ventilated fume hood.[7] Ensure all glassware is dry and the system is sealed to prevent the escape of chlorine gas.

-

Reactant Preparation: Dissolve perfluoro-2-butene in the anhydrous inert solvent in the reaction vessel. The concentration will depend on the scale of the reaction.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit radical reactions.

-

Chlorine Introduction: While stirring the solution, slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure a slight excess of chlorine.

-

Photochemical Reaction: Turn on the UV lamp to initiate the reaction. Maintain the reaction temperature between 10-20 °C using a cooling bath.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, small aliquots can be withdrawn periodically and analyzed by GC-MS.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas to remove any residual chlorine.

-

Purification: The solvent can be removed by distillation. The crude product can be purified by fractional distillation under reduced pressure to yield pure dichlorooctafluorobutane.

Visualizations

Reaction Pathway

Caption: Free-radical chain mechanism of perfluorobutene photochlorination.

Experimental Workflow

Caption: Step-by-step workflow for liquid-phase photochlorination.

Applications in Drug Development

Dichlorooctafluorobutane is a versatile building block for the synthesis of more complex fluorinated molecules.[8] The presence of both chlorine and fluorine atoms provides multiple sites for further chemical modification.

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the in vivo half-life of a drug molecule.[1]

-

Lipophilicity and Permeability: The introduction of fluoroalkyl chains can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This can enhance the ability of a drug to cross cell membranes.

-

Conformational Control: The steric and electronic properties of the dichlorooctafluorobutyl moiety can be used to control the conformation of a molecule, potentially leading to a better fit with its biological target.

-

Bioisosteric Replacement: The dichlorooctafluorobutane group can be used as a bioisostere for other chemical groups to fine-tune the biological activity and physicochemical properties of a lead compound.

Safety Precautions

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[9] All manipulations involving chlorine must be carried out in a well-ventilated fume hood. A chlorine gas detector should be in place. Personal protective equipment (PPE), including safety goggles, a face shield, and chlorine-resistant gloves, is mandatory.[10] An emergency plan for chlorine leaks should be established.[11]

-

Perfluorinated Compounds: While generally considered to have low toxicity, some perfluorinated compounds can be persistent in the environment.[12][13] Appropriate measures should be taken to avoid their release.

-

UV Radiation: Direct exposure to UV radiation can be harmful to the eyes and skin. The photochemical reactor should be operated in a light-tight enclosure or with appropriate UV shielding.

-

Solvents: Carbon tetrachloride is a known carcinogen and is hazardous to the environment. If used, it must be handled with extreme care and disposed of as hazardous waste. Perfluorohexane is a safer alternative.

-

Exothermic Reaction: Photochlorination reactions can be exothermic. The reaction temperature should be carefully monitored and controlled with an adequate cooling system to prevent runaway reactions.[14]

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. Free-radical addition - Wikipedia [en.wikipedia.org]

- 5. Photochemical Reactor | Photocatalytic Reactor [shilpent.com]

- 6. hepatochem.com [hepatochem.com]

- 7. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. nj.gov [nj.gov]

- 10. WO2006069108A1 - Photochlorination and fluorination process for preparation of fluorine-containing hydrocarbons - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. icheme.org [icheme.org]

Application Notes and Protocols for the Catalytic Fluorination of Halogenated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The catalytic fluorination of halogenated hydrocarbons represents a powerful and versatile strategy for the synthesis of fluorinated compounds, offering advantages in terms of efficiency, selectivity, and functional group tolerance over classical stoichiometric methods. This document provides detailed application notes and experimental protocols for key catalytic fluorination reactions of various halogenated hydrocarbons, including aryl and alkyl halides.

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides

Palladium catalysis is a robust method for the fluorination of aryl bromides and iodides, and with appropriately designed ligand systems, can also be applied to aryl chlorides. These reactions typically employ a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a palladium catalyst and a specialized ligand.

Data Presentation: Palladium-Catalyzed Fluorination of Aryl Bromides and Iodides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Fluoride Source (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | AdBrettPhos (3.0) | AgF (2.0) | KF (0.5) | Cyclohexane | 130 | 14 | 85 | [1] |

| 2 | 3-Bromo-N,N-dimethylaniline | [(cinnamyl)PdCl]₂ (1.0) | AdBrettPhos (2.0) | AgF (2.0) | KF (0.5) | Cyclohexane | 130 | 14 | 71 | [1] |

| 3 | 2-Iodobenzonitrile | Pd(OAc)₂ (5.0) | BrettPhos (7.5) | CsF (2.0) | --- | Toluene | 110 | 24 | 78 | [2] |

| 4 | 1-Bromo-4-(trifluoromethoxy)benzene | Pd₂(dba)₃ (1.5) | AdBrettPhos (3.0) | AgF (2.0) | KF (0.5) | Cyclohexane | 130 | 14 | 81 | [1] |

| 5 | 3-Bromo-5-cyanopyridine | [(cinnamyl)PdCl]₂ (1.5) | P3 ligand (3.0) | AgF (2.0) | KF (0.5) | 2-MeTHF | 130 | 14 | 72 | [1] |

dba = dibenzylideneacetone; AdBrettPhos = Di(1-adamantyl)-[3,5-(bis-trifluoromethyl)phenyl]phosphine; BrettPhos = Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine; P3 = a specific biaryl monophosphine ligand.

Experimental Protocol: Palladium-Catalyzed Fluorination of 3-Bromo-N,N-dimethylaniline

Materials:

-

3-Bromo-N,N-dimethylaniline

-

[(cinnamyl)PdCl]₂

-

AdBrettPhos

-

Silver fluoride (AgF)

-

Potassium fluoride (KF), spray-dried

-

Cyclohexane, anhydrous

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [(cinnamyl)PdCl]₂ (0.010 mmol, 1.0 mol%), AdBrettPhos (0.020 mmol, 2.0 mol%), AgF (2.0 mmol, 2.0 equiv), and spray-dried KF (0.50 mmol, 0.5 equiv).

-

Add 3-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv).

-

Add anhydrous cyclohexane (10 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 14 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-N,N-dimethylaniline.

-